4-Bromo-5-(difluoromethyl)-2-fluoropyridine
CAS No.:
Cat. No.: VC18711730
Molecular Formula: C6H3BrF3N
Molecular Weight: 225.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrF3N |
|---|---|
| Molecular Weight | 225.99 g/mol |
| IUPAC Name | 4-bromo-5-(difluoromethyl)-2-fluoropyridine |
| Standard InChI | InChI=1S/C6H3BrF3N/c7-4-1-5(8)11-2-3(4)6(9)10/h1-2,6H |
| Standard InChI Key | GNGUIFCKRUBCDO-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CN=C1F)C(F)F)Br |
Introduction
4-Bromo-5-(difluoromethyl)-2-fluoropyridine is a complex organic compound belonging to the pyridine family. It is characterized by the presence of a bromine atom at position 4, a difluoromethyl group at position 5, and a fluorine atom at position 2 of the pyridine ring. This unique arrangement of substituents contributes to its chemical reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and agrochemicals.
Synthesis Methods
Several methods have been developed for synthesizing 4-Bromo-5-(difluoromethyl)-2-fluoropyridine. These methods often involve the bromination and fluorination of pyridine derivatives. For instance, starting from 2-amino-4-picoline, bromination can occur in the presence of sodium bromide and sulfuric acid, followed by fluorination steps to introduce the difluoromethyl group.
Applications and Potential Biological Activities
4-Bromo-5-(difluoromethyl)-2-fluoropyridine has potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for more complex organic molecules. The presence of halogens enhances its binding affinity to enzymes or receptors, which is crucial for its potential therapeutic effects.
Chemical Reactions and Mechanisms
This compound can undergo various chemical reactions typical for halogenated compounds. For example, in a Suzuki coupling reaction, 4-Bromo-5-(difluoromethyl)-2-fluoropyridine can react with arylboronic acids to yield biaryl compounds, which are valuable in medicinal chemistry. The mechanism involves the activation of the bromine atom through coordination with a transition metal catalyst, facilitating nucleophilic attack by a suitable reagent.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-Bromo-5-(difluoromethyl)-2-fluoropyridine, differing mainly in the type and position of substituents. These variations influence their chemical behavior and biological activities. For example:
| Compound Name | Chemical Structure | Similarity | Notable Features |
|---|---|---|---|
| 5-Bromo-3-(difluoromethyl)-2-methoxypyridine | C₆H₅BrF₂N | 0.81 | Contains a methoxy group instead of fluorine |
| 6-Bromo-3-fluoropyridin-2-amine | C₆H₅BrFN₂ | 0.79 | Amino group provides different reactivity |
| 4-Bromo-2-chloro-3-fluoropyridine | C₆H₄BrClFN | 0.82 | Contains chlorine instead of difluoromethyl |
| 5-Bromo-2-chloro-3-fluoropyridine | C₆H₄BrClFN | 0.82 | Similar halogen substitution pattern |
These compounds illustrate how variations in substituent positions and types can influence chemical behavior and biological activities.
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